(R)-3-Hydroxypiperidine hydrochloride
Overview
Description
®-3-Hydroxypiperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the third position of the piperidine ring, and it exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypiperidine hydrochloride typically involves the reduction of 3-piperidone using a chiral reducing agent to ensure the formation of the desired enantiomer. One common method involves the use of sodium borohydride (NaBH4) in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pH conditions to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of ®-3-Hydroxypiperidine hydrochloride may involve more efficient catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of 3-piperidone or 3-piperidinecarboxaldehyde.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
®-3-Hydroxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-3-Hydroxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position of the piperidine ring plays a crucial role in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
(S)-3-Hydroxypiperidine hydrochloride: The enantiomer of ®-3-Hydroxypiperidine hydrochloride with different stereochemistry.
3-Piperidone: A ketone derivative of piperidine with similar structural features.
4-Hydroxypiperidine hydrochloride: A piperidine derivative with the hydroxyl group at the fourth position.
Uniqueness: ®-3-Hydroxypiperidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3R)-piperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECDMDGMKPUSK-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941775 | |
Record name | (3R)-3-Hydroxypiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198976-43-1 | |
Record name | (3R)-3-Hydroxypiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-piperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using (R)-3-hydroxypiperidine hydrochloride in the synthesis of ω-(N-Formylamino)carboxylic Acids?
A: this compound serves as a valuable chiral building block in organic synthesis. The research highlights its application in the synthesis of ω-(N-Formylamino)carboxylic acids via RuO4 oxidation of cyclic ene-carbamates derived from this compound []. These acids, particularly N-Boc 4-aminobutyric acids, are important intermediates in the production of pharmaceuticals like (R)-4-amino-3-hydroxybutyric acid, a key precursor for the synthesis of L-carnitine. This methodology showcases the utility of this compound in constructing complex molecules with potential biological activities.
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